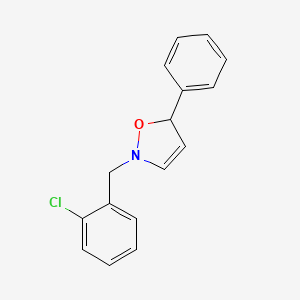

2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole

Description

Historical Context in Dihydroisoxazole Chemistry Research

The exploration of dihydroisoxazole derivatives began in the mid-20th century, driven by their structural versatility and potential applications in medicinal and synthetic chemistry. Early work focused on synthesizing racemic 2-amino-2-deoxytetrose derivatives from dihydroisoxazole (DHI) intermediates, as demonstrated by Wade and Price in the 1990s. These efforts laid the groundwork for understanding the reactivity of the dihydroisoxazole scaffold, particularly its ability to undergo reductive ring-opening to yield amino alcohols—a critical step in accessing biologically relevant sugars.

By the 2010s, research shifted toward optimizing dihydroisoxazole derivatives for targeted biochemical applications. For example, covalent inhibitors based on the 3-bromo-4,5-dihydroisoxazole scaffold were developed to study human transglutaminase 2 (TG2), an enzyme implicated in inflammatory and fibrotic diseases. These studies highlighted the importance of substituent modifications on the dihydroisoxazole core for enhancing isoform selectivity and pharmacokinetic properties. The introduction of aromatic groups, such as chlorobenzyl and phenyl moieties, emerged as a strategy to improve binding affinity and metabolic stability, paving the way for derivatives like 2-(2-chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole.

Academic Significance within Heterocyclic Chemistry

Dihydroisoxazoles occupy a unique niche in heterocyclic chemistry due to their dual functionality as both cyclic ethers and amines. The 2,5-dihydroisoxazole ring system, in particular, serves as a privileged scaffold for constructing complex molecules, including aminodeoxy sugars and enzyme inhibitors. Its planar, conjugated structure allows for π-electron delocalization, conferring moderate aromaticity that stabilizes the ring while enabling diverse chemical transformations.

The substitution pattern of this compound exemplifies this versatility. The 2-chlorobenzyl group enhances electrophilicity at the C-3 position, facilitating nucleophilic attacks critical for covalent inhibition, while the phenyl group at C-5 contributes to hydrophobic interactions in enzyme binding pockets. This combination of electronic and steric effects makes the compound a valuable subject for structure-activity relationship (SAR) studies in drug discovery.

Position in Contemporary Chemical Literature

In recent years, this compound has garnered attention for its potential in targeting transglutaminases and other post-translational modification enzymes. A 2014 study demonstrated that dihydroisoxazole-based inhibitors exhibit improved potency and selectivity when substituted with aromatic groups, achieving half-maximal inhibitory concentrations (IC50) in the low micromolar range for TG2. Comparative analyses with other isoforms (TG1, FXIIIa) revealed that chlorobenzyl substitution reduces cross-reactivity, underscoring its therapeutic promise.

Additionally, the compound’s synthetic utility has been highlighted in asymmetric catalysis. For instance, Sharpless dihydroxylation of alkenyl dihydroisoxazoles enables the preparation of optically active amino alcohols with >90% enantiomeric excess (e.e.), a method applicable to derivatives like this compound. These advances position the compound at the intersection of organic synthesis and medicinal chemistry, reflecting its dual role as a synthetic intermediate and a bioactive agent.

Research Motivation and Theoretical Importance

The primary motivation for studying this compound lies in its dual utility:

- Enzyme Inhibition : Its capacity to act as a covalent inhibitor of TG2 addresses unmet needs in treating fibrosis and celiac disease.

- Synthetic Building Block : The compound serves as a precursor to aminodeoxy sugars, which are critical components of antibiotics and glycosylation probes.

Theoretical investigations have focused on the electronic effects of substituents. Density functional theory (DFT) calculations suggest that the electron-withdrawing chlorine atom on the benzyl group polarizes the dihydroisoxazole ring, increasing electrophilicity at C-3 and enhancing covalent bond formation with catalytic cysteine residues in TG2. Meanwhile, the phenyl group stabilizes the transition state through van der Waals interactions, as evidenced by molecular docking simulations.

Evolution of Academic Interest in Dihydroisoxazole Derivatives

Academic interest in dihydroisoxazoles has evolved from foundational synthetic studies to applied biomedical research. Early work in the 1990s focused on racemic synthesis and stereochemical control, while contemporary research emphasizes target-specific optimization. For example, pharmacokinetic profiling of dihydroisoxazole inhibitors has become a key area, with studies demonstrating that chlorobenzyl-substituted derivatives exhibit favorable oral bioavailability and tissue distribution in murine models.

The table below summarizes key milestones in dihydroisoxazole research:

This progression reflects a broader trend toward leveraging dihydroisoxazole chemistry for both synthetic and therapeutic innovation, with this compound epitomizing this dual focus.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-5-phenyl-5H-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-15-9-5-4-8-14(15)12-18-11-10-16(19-18)13-6-2-1-3-7-13/h1-11,16H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKZTRGVUTUMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CN(O2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole typically involves the reaction of 2-chlorobenzyl chloride with phenylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted isoxazoles with different functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Dihydroisoxazoles have shown promise as anti-inflammatory agents. For instance, a related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole , demonstrated significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages. This compound also reduced COX-2 levels and inhibited the nuclear translocation of NF-κB, suggesting a mechanism involving the MAPK pathway .

Anticancer Activity

Research indicates that derivatives of dihydroisoxazoles exhibit cytotoxic effects against various cancer cell lines. For example, studies on acridine–isoxazole hybrids have shown antiproliferative activity against colon, breast, and kidney cancer cells . The specific structure of 2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole may enhance its efficacy in targeting cancer cells through similar mechanisms.

Enzyme Inhibition

Dihydroisoxazoles are known to act as inhibitors for various enzymes, including transglutaminases (TG). For instance, compounds with the dihydroisoxazole moiety have been identified as specific inhibitors of TG2, which plays a crucial role in several pathological conditions including fibrosis and ischemic reperfusion injury . The structure-activity relationship studies suggest that modifications can enhance selectivity and potency against target enzymes.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods that emphasize green chemistry principles. Solvent-free synthesis techniques are particularly advantageous for minimizing environmental impact while maintaining high yields .

Structural Variations

The biological activity of dihydroisoxazoles can be significantly influenced by structural variations. For example, the introduction of different substituents on the phenyl rings or altering the chlorobenzyl group can lead to compounds with enhanced biological properties .

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory potential of related compounds, it was found that treatment with dihydroisoxazole derivatives significantly reduced neutrophil migration in vivo models, highlighting their therapeutic potential in inflammatory diseases .

Case Study: Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of isoxazole derivatives against various cancer cell lines using MTT assays. The results indicated that certain modifications to the isoxazole ring improved selectivity and potency against cancer cells while sparing normal fibroblast cells .

Data Table

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Halogen-Substituted Analogs

The substitution of halogens on the benzyl group significantly influences molecular properties. For instance, replacing the chlorine atom in 2-(2-chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole with bromine yields 2-(2-bromobenzyl)-5-phenyl-2,5-dihydroisoxazole (CAS: 939888-19-4), increasing the molecular weight to 316.20 g/mol . This substitution alters lipophilicity and steric bulk, which may impact bioavailability or binding affinity in biological systems.

Table 1: Comparison of Halogen-Substituted Analogs

| Compound | CAS Number | Molecular Weight (g/mol) |

|---|---|---|

| This compound | 939893-30-8 | 271.75 |

| 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole | 939888-19-4 | 316.20 |

Heterocyclic Analogs: Isoxazole vs. Thiazole

Thiazole-based compounds, such as those listed in Pharmacopeial Forum 2017 (e.g., thiazol-5-ylmethyl carbamates), differ in heteroatom composition (sulfur and nitrogen in thiazoles vs. oxygen and nitrogen in isoxazoles) . This distinction affects electronic properties and metabolic stability. For example, isoxazoles are prone to ring-opening under acidic conditions, whereas thiazoles exhibit greater aromatic stability. Such differences may influence their suitability for specific applications, such as enzyme inhibition or antimicrobial activity.

Comparison with Triazole-Based Agrochemicals

Triazole derivatives like metconazole and triticonazole (CAS: 125225-28-7 and 131983-72-7) are widely used as fungicides . While this compound shares a halogenated aromatic moiety with these compounds, its isoxazole core lacks the triazole ring’s capacity for metal coordination, a key mechanism in fungal cytochrome P450 inhibition. This structural divergence suggests differing modes of action and target specificity.

Research Findings and Implications

- Heterocycle Stability : Isoxazoles may offer synthetic versatility but require stabilization strategies for in vivo applications, whereas thiazoles and triazoles are more robust in biological environments .

- Agrochemical Potential: The chlorobenzyl group in the target compound mirrors motifs in commercial pesticides, suggesting possible utility in crop protection, though further efficacy studies are needed .

Biological Activity

2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a dihydroisoxazole ring that is substituted with a chlorobenzyl group and a phenyl group. This structural configuration may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit the activity of certain enzymes involved in microbial growth, which suggests potential antimicrobial properties. Additionally, it may exert effects on inflammatory pathways by modulating cytokine release and enzyme activity related to inflammation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that related isoxazoles can inhibit bacterial growth by targeting specific enzymatic pathways essential for microbial survival.

Anti-inflammatory Properties

Dihydroisoxazole derivatives have been studied for their anti-inflammatory effects. A related compound demonstrated the ability to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Study on Anti-inflammatory Effects

In vitro studies on related compounds have shown significant reductions in inflammatory markers. For instance, the compound 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) was shown to effectively inhibit COX-2 levels and subsequent PGE2 production in macrophages. This mechanism involves the inhibition of NF-kB translocation and MAPK pathway modulation .

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| DIC | Anti-inflammatory | Inhibits TNF-α, IL-6; modulates NF-kB |

| Isoxazole Derivative | Antimicrobial | Inhibits microbial enzymes |

Research Findings

Recent studies have highlighted the potential of dihydroisoxazole derivatives in drug development:

- Antimicrobial Efficacy : Dihydroisoxazoles have been shown to inhibit key enzymes in bacteria, suggesting their utility as antimicrobial agents.

- Inflammation Modulation : Compounds like DIC demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines and inhibiting pathways critical for inflammation .

- Therapeutic Potential : The ability of these compounds to selectively target COX-2 over COX-1 presents an advantage for developing pain relief medications with fewer side effects .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole?

Methodological Answer: The compound is typically synthesized via a [3+2] cycloaddition between a nitrile oxide (generated in situ from hydroxylamine and a chlorinated benzaldehyde derivative) and a dipolarophile like styrene. For example, the 2-chlorobenzyl group can be introduced via nucleophilic substitution using 2-chlorobenzyl bromide. Reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., THF or DCM). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., dihydroisoxazole ring protons at δ 4.5–5.5 ppm, aromatic protons for chlorobenzyl and phenyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 312.08).

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What solvents and conditions are optimal for stabilizing the compound during storage?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store under inert atmosphere (N or Ar) at −20°C in amber vials. Use anhydrous DMSO or DMF for solubility in biological assays. Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening hydrolysis .

Q. How does the chlorobenzyl group influence the compound’s electronic properties?

Methodological Answer: The electron-withdrawing chlorine atom increases the electrophilicity of the dihydroisoxazole ring, as confirmed by DFT calculations (e.g., Mulliken charge analysis). UV-Vis spectroscopy (λ ~270 nm) and cyclic voltammetry can further quantify electronic effects .

Q. What are common impurities observed during synthesis, and how are they resolved?

Methodological Answer: Impurities include unreacted nitrile oxide (detected via TLC, R 0.3 in hexane:EtOAc 7:3) and regioisomeric byproducts. Gradient elution in HPLC (5–95% acetonitrile in water) or preparative TLC can isolate the target compound .

Advanced Research Questions

Q. How can regioselectivity in the cycloaddition step be controlled to minimize byproduct formation?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G* basis set) predicts transition-state geometries. Experimentally, using bulky dipolarophiles (e.g., substituted styrenes) or Lewis acid catalysts (e.g., ZnCl) enhances selectivity for the 5-phenyl isomer .

Q. What strategies address discrepancies in spectroscopic data between experimental and theoretical predictions?

Methodological Answer: For NMR mismatches (e.g., unexpected splitting patterns), employ 2D techniques (HSQC, COSY) to resolve coupling networks. If MS data conflicts with expected molecular ions, check for isotopic patterns (e.g., Cl vs. Cl) or adduct formation. Cross-validate with X-ray crystallography for absolute configuration .

Q. How does the compound’s stability vary under hydrolytic vs. thermal stress?

Methodological Answer: Conduct accelerated degradation studies:

- Hydrolytic Stability : Incubate in pH 1.2 (HCl) and pH 7.4 (PBS) at 37°C for 24–72 hours; monitor via HPLC for degradation products (e.g., ring-opened amides).

- Thermal Stability : TGA/DSC analysis (5°C/min ramp) reveals decomposition onset temperatures (>150°C).

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The chlorobenzyl group’s C-Cl bond is susceptible to SNAr (nucleophilic aromatic substitution) under basic conditions. Kinetic studies (e.g., pseudo-first-order rate constants with NaN) quantify reactivity. Solvent polarity (measured via Kamlet-Taft parameters) and leaving-group ability (Hammett σ) further elucidate mechanisms .

Q. How can computational tools predict the compound’s bioactivity or interaction with biological targets?

Methodological Answer: Use molecular docking (AutoDock Vina) to screen against protein targets (e.g., cyclooxygenase-2). MD simulations (GROMACS, 100 ns) assess binding stability. QSAR models trained on similar dihydroisoxazole derivatives predict logP (2.8) and pIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.